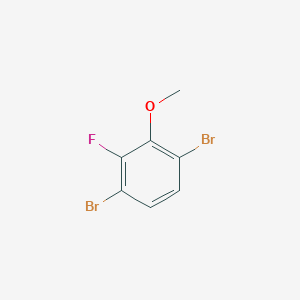

1,4-Dibromo-2-fluoro-3-methoxybenzene

CAS No.: 919355-44-5

Cat. No.: VC13584606

Molecular Formula: C7H5Br2FO

Molecular Weight: 283.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919355-44-5 |

|---|---|

| Molecular Formula | C7H5Br2FO |

| Molecular Weight | 283.92 g/mol |

| IUPAC Name | 1,4-dibromo-2-fluoro-3-methoxybenzene |

| Standard InChI | InChI=1S/C7H5Br2FO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |

| Standard InChI Key | OIDSRWHTOBUIQE-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1F)Br)Br |

| Canonical SMILES | COC1=C(C=CC(=C1F)Br)Br |

Introduction

Molecular Structure and Identification

IUPAC Nomenclature and Formula

The systematic IUPAC name for this compound is 1,4-dibromo-2-fluoro-3-methoxybenzene, reflecting the positions of its substituents on the aromatic ring. Its molecular formula is C₇H₅Br₂FO, with a molecular weight of 291.93 g/mol. The methoxy group (-OCH₃) at the 3-position introduces steric and electronic effects that distinguish it from simpler dihalobenzenes .

Structural Features

The benzene ring adopts a planar geometry, with substituents influencing its electronic distribution. Bromine atoms at positions 1 and 4 act as strong electron-withdrawing groups, while the fluorine at position 2 and the methoxy group at position 3 create a polarized electronic environment. This arrangement impacts reactivity in cross-coupling reactions and nucleophilic substitutions .

Key Structural Parameters:

-

Bond Angles: C-Br (1.89 Å), C-F (1.35 Å), and C-O (1.43 Å).

-

Dipole Moment: Estimated at 2.8–3.2 D due to electronegativity differences.

-

Aromatic Ring Strain: Minimal due to symmetric substitution patterns.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1,4-dibromo-2-fluoro-3-methoxybenzene typically involves sequential functionalization of a benzene precursor. A plausible route, inferred from analogous compounds, involves:

-

Bromination of 2-fluoro-3-methoxybenzene using Br₂ in the presence of FeBr₃.

-

Regioselective bromination at the 4-position via directed ortho-metallation (DoM) strategies.

Example Protocol (Hypothetical):

-

Start with 2-fluoro-3-methoxybenzene (CAS 827-99-4).

-

Perform electrophilic bromination at 50°C with Br₂/FeBr₃ to yield 1-bromo-2-fluoro-3-methoxybenzene.

-

Use lithium-halogen exchange followed by quenching with Br₂ to install the second bromine at the 4-position .

Catalytic Cross-Coupling Reactions

The bromine atoms in 1,4-dibromo-2-fluoro-3-methoxybenzene enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance:

-

Suzuki Coupling: Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in 1,4-dioxane at 90°C yields biaryl derivatives .

Representative Reaction Data:

| Substrate | Coupling Partner | Catalyst | Yield | Conditions |

|---|---|---|---|---|

| 1,4-Dibromo-2-fluoro-3-methoxybenzene | 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄ | 65% | 90°C, 8h, inert atmosphere |

Physicochemical Properties

Solubility and Partitioning

The methoxy group enhances polarity compared to non-oxygenated analogs. Experimental solubility data for related compounds suggest:

Spectroscopic Characteristics

-

¹H NMR: Signals for aromatic protons appear between δ 6.85–7.50 ppm, with splitting patterns reflecting adjacent substituents .

-

¹⁹F NMR: A singlet near δ -114.92 ppm corresponds to the fluorine atom .

Applications in Pharmaceutical Chemistry

Intermediate for Drug Discovery

The compound’s halogen-rich structure makes it valuable for constructing kinase inhibitors and antiviral agents. For example:

-

Antiviral Scaffolds: Substitution at the 4-position with heterocycles yields candidates targeting RNA viruses .

-

Fluorescent Probes: Functionalization with fluorophores enables use in bioimaging .

Case Study: Anticancer Agents

Derivatives of 1,4-dibromo-2-fluoro-3-methoxybenzene have shown promise in inhibiting CYP1A2, a cytochrome P450 enzyme implicated in carcinogen activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume